molecular formula C9H7N3O B14024164 7-Methoxy-1H-indazole-6-carbonitrile

7-Methoxy-1H-indazole-6-carbonitrile

Cat. No.: B14024164
M. Wt: 173.17 g/mol
InChI Key: HBKOYROIPVYTHL-UHFFFAOYSA-N
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Description

7-Methoxy-1H-indazole-6-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of a methoxy group at the 7th position and a carbonitrile group at the 6th position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1H-indazole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond, utilizing oxygen as the terminal oxidant . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Methods such as solvent-free reactions and the use of green chemistry principles are often preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1H-indazole-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Methoxy-1H-indazole-6-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its unique combination of functional groups, which enhances its reactivity and broadens its range of applications in various fields .

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

7-methoxy-1H-indazole-6-carbonitrile

InChI

InChI=1S/C9H7N3O/c1-13-9-6(4-10)2-3-7-5-11-12-8(7)9/h2-3,5H,1H3,(H,11,12)

InChI Key

HBKOYROIPVYTHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1NN=C2)C#N

Origin of Product

United States

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